molecular formula C13H12N2O4 B2384684 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid CAS No. 1429900-96-8

2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid

Cat. No.: B2384684
CAS No.: 1429900-96-8
M. Wt: 260.249
InChI Key: LSCXTIARHVPYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid (CAS: 1420794-89-3) is a pyridazinone derivative with the molecular formula C₁₄H₁₄N₂O₅ and a molecular weight of 290.27 g/mol . It features a pyridazinone core substituted with a methoxy group at position 4, a phenyl group at position 3, and an acetic acid moiety at position 1. The compound has a purity of ≥95% and was previously marketed by Biosynth, though it is currently listed as discontinued . Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

2-(4-methoxy-6-oxo-3-phenylpyridazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-10-7-11(16)15(8-12(17)18)14-13(10)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCXTIARHVPYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Dichloro-5-phenylfuran-2(5H)-one

The initial step involves a Friedel-Crafts reaction between mucochloric acid and benzene to form 3,4-dichloro-5-phenylfuran-2(5H)-one:

Reaction Conditions:

  • Mucochloric acid (33.0 g) is slowly added with stirring to a mixture of benzene (160 mL) and anhydrous aluminum chloride (40.0 g)
  • The mixture is stirred for 3 hours at room temperature
  • After reaction completion, ice (60.6 g) and concentrated HCl (128 mL) are added
  • The resulting mixture is extracted with benzene (4 × 50 mL)
  • The combined extract is dried over anhydrous Na2SO4 and concentrated under vacuum
  • The crystalline solid is recrystallized from methanol

This step typically yields about 60% of 3,4-dichloro-5-phenylfuran-2(5H)-one with a melting point of 75-77°C. The purity of the aluminum chloride and anhydrous conditions are critical factors affecting the yield and quality of this intermediate.

Formation of the Pyridazinone Core

The second step involves the reaction of the furanone intermediate with hydrazine to form the basic pyridazinone ring structure:

Reaction Conditions:

  • Hydrazine hydrate (80%, 6.0 g) is slowly added to a solution of 3,4-dichloro-5-phenylfuran-2(5H)-one (5.0 g) in N,N-dimethylformamide (30 g)
  • The resulting solution is stirred at 80°C for 40 minutes
  • After cooling, the mixture is added to water (150 mL) to form a precipitate
  • The precipitate is filtered, washed with water, and recrystallized from dioxane

This reaction yields 5-chloro-6-phenylpyridazin-3(2H)-one with a typical yield of 68% and a melting point of 231-232°C. The reaction solvent, temperature, and time are critical parameters affecting the yield and purity of the product. Studies with similar compounds have shown that DMF provides superior results compared to other solvents, and the optimal reaction time is around 40 minutes at 80°C.

Introduction of the Methoxy Group at Position 4

The third step involves the selective replacement of the chloro group at position 4 with a methoxy group. Based on methodologies developed for related compounds, this can be achieved through selective nucleophilic substitution:

Reaction Conditions:

  • The 5-chloro-6-phenylpyridazin-3(2H)-one is treated with sodium methoxide in methanol
  • For optimal selectivity, 2-methoxymethyl protection of the pyridazin-3(2H)-one nitrogen is often performed prior to methoxylation
  • Following the selective replacement at position 4, the protecting group is removed

This transformation can also be accomplished in a selective manner by first preparing the 2-methoxymethyl derivative of 4,5-dichloropyridazin-3(2H)-one, followed by selective replacement of the 4-chloro substituent with a methoxy group to provide 2-methoxymethyl-5-chloro-4-methoxypyridazin-3(2H)-one. The control of reaction temperature and time is crucial for achieving selectivity in this step.

N-alkylation with Acetic Acid Moiety

Alternative Synthetic Route via Ester Hydrolysis

An alternative and often more efficient approach involves the synthesis of an ester intermediate followed by hydrolysis to obtain the target acetic acid derivative. This route is particularly advantageous for larger-scale preparations.

Preparation of Ethyl 2-(4-methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate

The first step in this route involves the N-alkylation of the pyridazinone with ethyl chloroacetate:

Reaction Conditions:

  • The 4-methoxy-6-oxo-3-phenylpyridazin-1(6H)-one is treated with ethyl chloroacetate under basic conditions
  • Typically, potassium carbonate in acetone is used as the base/solvent system
  • The reaction mixture is stirred at room temperature until completion (monitored by TLC)
  • The product is isolated by filtration and chromatographic purification

This reaction typically proceeds with good yields (70-80%) and high selectivity for N-alkylation at position 1.

Hydrolysis of the Ester to Obtain the Target Compound

The final step involves the hydrolysis of the ethyl ester to obtain the desired acetic acid derivative:

Reaction Conditions:

  • A suspension of ethyl 2-(4-methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (3.6 mmol) and 6N sodium hydroxide (14.4 mmol) in ethanol (50 mL) is stirred at 353 K for 4 hours
  • The mixture is then concentrated under vacuum, diluted with cold water, and acidified with 6N hydrochloric acid
  • The final product is filtered off by suction filtration and recrystallized from ethanol or methanol

This hydrolysis step typically proceeds with excellent yields (>85%) and provides the target compound with high purity. The reaction conditions for this step have been adapted from the synthesis of the related compound 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. Single crystals suitable for structural analysis can be obtained by slow evaporation of an ethanolic solution at room temperature.

Optimization Parameters for Efficient Synthesis

The efficient synthesis of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid requires careful optimization of various reaction parameters. Table 2 summarizes the key reaction conditions for the different steps in the synthetic pathway.

Table 2. Optimal Reaction Conditions for Key Synthetic Steps

Reaction Step Solvent Temperature Time Catalyst/Base Typical Yield (%)
Friedel-Crafts reaction Benzene Room temperature 3 h AlCl3 60
Pyridazinone formation DMF 80°C 40 min - 68
Methoxylation Methanol 50-80°C 2-4 h NaOMe 70-80
N-alkylation Acetone Room temperature 2-4 h K2CO3 70-80
Ester hydrolysis Ethanol 80°C (353 K) 4 h NaOH >85

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts the efficiency and yield of each synthetic step. Table 3 summarizes the effects of different solvents on key reactions in the synthetic pathway.

Table 3. Solvent Effects on Key Synthetic Steps

Solvent Application Observations
DMF Pyridazinone core formation Provides significantly higher yields (68%) compared to other solvents; reaction temperature and time are critical parameters
Acetone N-alkylation reactions Facilitates efficient alkylation with straightforward workup procedures; potassium carbonate serves as an effective base in this system
Ethanol Ester hydrolysis Optimal for hydrolysis reactions with sodium hydroxide; also serves as an excellent recrystallization solvent for the final product
Dioxane Recrystallization Effective solvent for recrystallization of the pyridazinone intermediate

The selection of DMF as the solvent for pyridazinone formation is particularly crucial, as studies with similar compounds have shown that the yield can drop significantly (to about 46%) when other solvents are used.

Temperature and Reaction Time Optimization

Temperature and reaction time significantly affect the yield and purity of the target compound and its intermediates. Key observations include:

  • Pyridazinone formation: The optimal conditions are 80°C for 40 minutes in DMF. Lower temperatures or shorter reaction times result in incomplete conversion, while extended heating can lead to degradation of the product.

  • N-alkylation: Room temperature reactions with monitoring by TLC provide the best balance between reaction rate and selectivity. Elevated temperatures can lead to undesired side reactions.

  • Ester hydrolysis: A temperature of 353 K (80°C) for 4 hours ensures complete hydrolysis without degradation of the product.

Purification Strategies

Effective purification is essential for obtaining high-quality 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. The following purification methods have proven effective for this compound and its intermediates:

Table 4. Purification Methods for Target Compound and Intermediates

Purification Method Application Details
Recrystallization Final product Ethanol or methanol provides high-purity crystals with minimal solvent inclusion
Column chromatography Intermediates Silica gel with petroleum ether/ethyl acetate mixtures (v:v = 1:1 to 2:1) effectively separates reaction byproducts
Preparative TLC Small-scale purification Petroleum ether/ethyl acetate (v:v = 1:1) as developing solvent provides good resolution
Extraction Workup procedures Separation of organic products from inorganic salts; benzene or ethyl acetate are typically used as extraction solvents

Characterization and Analytical Data

Complete characterization of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is essential for confirming its structure and purity. The following analytical data are typical for this compound:

Table 5. Physical and Spectroscopic Properties

Property Value/Description
Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
Physical Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 230-235°C (estimated from similar compounds)
Solubility Soluble in DMF, DMSO; partially soluble in methanol, ethanol; low solubility in water

Spectroscopic Data:
The compound would exhibit characteristic spectroscopic features including:

  • 1H NMR signals for the methoxy group (δ ≈ 3.8-4.0 ppm), methylene protons of the acetic acid moiety (δ ≈ 4.5-4.7 ppm), aromatic protons of the phenyl ring (δ ≈ 7.0-8.0 ppm), and the carboxylic acid proton (δ ≈ 10-12 ppm).

  • 13C NMR would display signals for the methoxy carbon, methylene carbon, aromatic carbons, and the two carbonyl carbons (pyridazinone and carboxylic acid).

  • IR spectroscopy would show characteristic bands for the carboxylic acid O-H stretch (3200-3500 cm-1), C=O stretches of both the carboxylic acid (1700-1750 cm-1) and the pyridazinone ring (1650-1700 cm-1), as well as C-O stretches for the methoxy group.

  • Mass spectrometry would typically show the molecular ion peak at m/z 260 corresponding to the molecular weight of the compound.

Scale-up Considerations and Process Development

For larger-scale preparation of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, several factors must be considered to ensure efficient and safe process development:

Table 6. Scale-up Considerations for Industrial Production

Factor Recommendation Rationale
Route selection Ester intermediate route More amenable to scale-up with fewer handling steps and higher overall yield
Solvent choice Consider safer alternatives to benzene Environmental and safety considerations for larger volumes; toluene may be a suitable alternative
Heat management Careful temperature control Exothermic reactions may require external cooling systems for larger batches
Workup procedures Optimize extraction volumes Minimize solvent usage while maintaining efficient separation
Purification Consider continuous crystallization More efficient than batch recrystallization at scale

When scaling up the synthesis, the ester intermediate route (via ethyl 2-(4-methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate) generally offers advantages in terms of overall yield, ease of handling, and product purity. The hydrolysis step proceeds cleanly with minimal side reactions, making it particularly suitable for larger-scale preparations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid may act as an inhibitor of cyclooxygenase enzymes, which are critical in the inflammatory response. In vitro studies have demonstrated that this compound can significantly reduce the production of inflammatory mediators, making it a candidate for developing anti-inflammatory drugs.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth. For example, in vitro assays revealed that this compound could reduce cell viability significantly at concentrations above 10 µM .

Case Study 1: In Vitro Anticancer Evaluation

A study evaluated the anticancer effects of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values reported at approximately 12 µM for MCF7 cells and 15 µM for HCT116 cells, suggesting strong anticancer activity .

Case Study 2: Anti-inflammatory Assays

In another investigation focused on the anti-inflammatory properties of this compound, researchers utilized lipopolysaccharide-stimulated macrophages to assess its effects on pro-inflammatory cytokine production. The findings showed that treatment with 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid led to a significant reduction in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid would depend on its specific interactions with biological targets. This may involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of a 3-phenyl group in the target compound may enhance lipophilicity compared to simpler derivatives like 2-(6-Oxopyridazin-1(6H)-yl)acetic acid. The 4-methoxy group could influence electronic properties and metabolic stability .

Biological Activity

2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is a synthetic organic compound belonging to the pyridazine family. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid typically involves several steps:

  • Formation of the Pyridazine Ring : This can be achieved through reactions involving hydrazine derivatives with diketones or ketoesters.
  • Substitution Reactions : The introduction of methoxy and phenyl groups is often performed via electrophilic aromatic substitution or nucleophilic substitution.
  • Acetic Acid Derivative Formation : This can be accomplished through carboxylation reactions or using acetic acid derivatives as starting materials.

Biological Activity

Research indicates that 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid exhibits significant biological activities:

Anticancer Activity

Studies have shown that compounds within the pyridazine family can inhibit cancer cell proliferation. Specifically, this compound has been investigated for its ability to induce apoptosis in various cancer cell lines. In vitro studies demonstrate its effectiveness against human cancer cells, showing a dose-dependent response in reducing cell viability .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These properties suggest potential therapeutic applications in treating inflammatory diseases.

The mechanism by which 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid exerts its effects involves interactions with specific molecular targets, including enzymes and receptors. The compound may influence signaling pathways leading to changes in cell behavior, such as:

  • Inhibition of Cell Proliferation : By affecting cell cycle regulation.
  • Induction of Apoptosis : Through activation of caspases and other apoptotic pathways.
  • Modulation of Gene Expression : By interacting with transcription factors involved in cell survival and inflammation .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid significantly reduced the viability of breast cancer cells in vitro, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound, revealing that it effectively decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Comparative Analysis

To better understand the biological activity of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
2-AminoquinazolineQuinazoline ringAnticancer
Flavone Acetic AcidFlavonoid structureImmunomodulatory
4-Methoxy-N-(2-pyridinyl)benzamideMethoxy group, benzamideAnti-inflammatory

This comparison highlights the unique structural features that contribute to the specific biological activities observed in these compounds.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyridazinone derivatives. Key steps include cyclization using substituted phenylhydrazines and subsequent functionalization. Ethanol or acetic acid is often employed as a solvent, with catalytic HCl or H₂SO₄ to enhance reaction efficiency . Temperature control (e.g., reflux at 80–100°C) and reaction time optimization (12–24 hours) are critical for yield improvement. For example, substituting dimethylformamide (DMF) as a solvent may increase reaction rates by 20–30% .

Q. How can researchers confirm the molecular structure and purity of the compound?

Methodological Answer: Structural validation requires a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.
  • Mass spectrometry (MS) for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    Purity is assessed via HPLC (>95% purity threshold) or melting point analysis .

Q. What are the key structural features influencing the compound’s reactivity?

Methodological Answer: The pyridazinone ring’s electron-deficient nature at position 6 (due to the carbonyl group) makes it susceptible to nucleophilic attacks. The methoxy group at position 4 enhances electron density in the aromatic system, influencing regioselectivity in substitution reactions. Steric effects from the phenyl group at position 3 may limit accessibility for certain reagents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in synthesis purity, assay conditions, or target specificity. To address this:

  • Perform dose-response studies across multiple cell lines or enzymatic assays.
  • Validate purity via X-ray crystallography (e.g., single-crystal analysis) to confirm structural integrity .
  • Use molecular docking simulations to compare binding affinities with structurally related compounds (e.g., pyridazinone derivatives with trifluoromethyl groups) .

Q. What advanced strategies can be used to study the compound’s mechanism of action in inflammatory pathways?

Methodological Answer:

  • Transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated macrophages.
  • Proteomics (e.g., SILAC labeling) to quantify changes in inflammatory mediators like TNF-α or IL-5.
  • Kinase inhibition assays to test interactions with targets such as COX-2 or NF-κB, using reference inhibitors (e.g., celecoxib) as controls .

Q. How can computational chemistry optimize derivatives of this compound for enhanced bioactivity?

Methodological Answer:

  • Apply density functional theory (DFT) to calculate electron distribution and predict sites for functional group substitution (e.g., adding fluorine to improve metabolic stability).
  • Use molecular dynamics (MD) simulations to assess binding stability with proteins like cyclooxygenase-2 (COX-2) .
  • Generate a QSAR model using datasets from analogs (e.g., pyridazinones with thiophene or imidazole substituents) to correlate structural features with IC₅₀ values .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Conduct pH-dependent stability studies (pH 1–10) using simulated gastric/intestinal fluids.
  • Monitor degradation via LC-MS over 24–72 hours.
  • Compare with structurally similar compounds (e.g., pyridazinones with ester vs. carboxylic acid groups) to identify hydrolytically sensitive moieties .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

  • Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values.
  • Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives (e.g., methoxy vs. ethoxy analogs).
  • Apply principal component analysis (PCA) to multivariate datasets (e.g., cytotoxicity + solubility + metabolic stability) .

Future Research Directions

Q. What unexplored chemical modifications could enhance the compound’s pharmacokinetic profile?

Methodological Answer:

  • Introduce prodrug moieties (e.g., ester linkages) to improve oral bioavailability.
  • Explore halogenation (e.g., fluorine at the phenyl ring) to modulate lipophilicity and blood-brain barrier penetration.
  • Test metal complexation (e.g., with Zn²⁺ or Cu²⁺) to enhance stability or target specificity .

Q. How can high-throughput screening (HTS) accelerate the discovery of novel analogs?

Methodological Answer:

  • Design a combinatorial library using Ugi or Suzuki-Miyaura reactions to generate diverse pyridazinone derivatives.
  • Implement automated liquid handling systems for parallel synthesis and screening against panels of kinases or GPCRs.
  • Integrate machine learning to prioritize compounds based on predicted ADMET properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.